Fmoc-NH-PEG10-CH2CH2COOH is a specialized chemical compound primarily utilized in the field of peptide synthesis. It is a derivative of polyethylene glycol, modified to include a terminal carboxylic acid group and a base-labile 9-Fluorenylmethoxycarbonyl protecting group. This compound enhances the solubility and stability of peptides, making it particularly valuable in solid-phase peptide synthesis (SPPS) and various bioconjugation applications. The chemical structure is characterized by a PEG chain of ten ethylene glycol units, which contributes to its hydrophilicity and flexibility, essential for effective peptide interactions .
Fmoc-NH-PEG10-CH2CH2COOH is classified as a polyethylene glycol-based linker. It is categorized under chemical compounds used in biochemistry and molecular biology for peptide synthesis and drug delivery. The compound can be sourced from various chemical suppliers, including BenchChem, PurePEG, and MedChemExpress, which offer it in different purities and quantities .
The synthesis of Fmoc-NH-PEG10-CH2CH2COOH typically involves several key steps:
In industrial settings, these synthetic routes are scaled up to accommodate larger quantities, utilizing controlled environments for bulk PEGylation and Fmoc protection steps. The process ensures high yields and purity levels suitable for research applications.
Fmoc-NH-PEG10-CH2CH2COOH can undergo various chemical reactions:
The deprotection of the Fmoc group typically employs piperidine in dimethylformamide, while amide bond formation can utilize DCC and N-hydroxysuccinimide as coupling reagents .
Fmoc-NH-PEG10-CH2CH2COOH functions as a linker in peptide synthesis, facilitating the introduction of hydrophilic spacers between peptide chains. This enhances solubility and stability, which are crucial for biological activity. In applications such as drug delivery, the compound aids in improving the pharmacokinetics of therapeutic peptides by increasing their solubility and reducing immunogenicity .
Fmoc-NH-PEG10-CH2CH2COOH is widely used in scientific research, particularly in:
This compound exemplifies the advancements in synthetic chemistry aimed at enhancing the functionality and efficacy of peptide-based therapeutics.
Fmoc-NH-PEG₁₀-CH₂CH₂COOH (CAS: 2101563-45-3) serves as a crucial building block in solid-phase peptide synthesis (SPPS), leveraging its terminal carboxylic acid (–COOH) for resin attachment and Fmoc-protected amine for chain elongation. The compound’s structure comprises three functional segments: (1) a base-labile Fmoc group (9-fluorenylmethoxycarbonyl) for α-amine protection; (2) a decameric ethylene glycol spacer (PEG₁₀) enhancing hydrophilicity; and (3) a terminal carboxylic acid for covalent conjugation [2] [4]. During SPPS, the carboxylic acid is activated using agents like N,N'-diisopropylcarbodiimide (DIC) or HOBt to form amide bonds with amine-functionalized resins (e.g., Wang or Rink amide resins). Subsequent piperidine treatment (20–50% in DMF) removes the Fmoc group, exposing the amine for peptide coupling while the PEG spacer maintains aqueous solubility and reduces aggregation [9]. This strategy enables precise incorporation of the PEGylated linker at peptide termini or lysine side chains, critical for modulating pharmacokinetics in drug conjugates [8].
Table 1: Key Characteristics of Fmoc-NH-PEG₁₀-CH₂CH₂COOH
Property | Value | Relevance in SPPS |
---|---|---|
Molecular Formula | C₃₈H₅₇NO₁₄ | Dictates stoichiometric coupling efficiency |
Molecular Weight | 751.8 g/mol | Critical for mass-based reagent dispensing |
Fmoc Deprotection Reagent | Piperidine (20–50% in DMF) | Orthogonal to acid-labile side-chain protections |
Terminal Functional Group | –COOH | Enables resin loading or biomolecule conjugation |
Purity Specifications | ≥95% (HPLC) | Minimizes side-reactions during chain assembly |
The Fmoc group in Fmoc-NH-PEG₁₀-CH₂CH₂COOH exhibits orthogonality to acid-labile protections (e.g., tBu, Trt), enabling selective deprotection in multi-step syntheses. This allows sequential assembly of complex architectures like PEGylated peptide-drug conjugates without compromising acid-sensitive functionalities. For instance, while Fmoc is cleaved under basic conditions (piperidine), tBu-protected aspartate/glutamate or Trt-protected cysteine remain intact until final TFA-mediated global deprotection [9]. The compatibility extends to photosensitive or allyl-based protections, permitting on-resin click chemistry modifications. However, extended PEG chains (e.g., PEG₁₀) necessitate optimized deprotection kinetics – empirical data show prolonged piperidine exposure (3–5 min) is essential for complete Fmoc removal compared to standard amino acids due to steric shielding [9]. For lysine ε-amine modifications, orthogonally protected variants (e.g., ivDde-Fmoc-PEG₁₀-acid) permit selective deprotection with hydrazine, enabling site-specific PEGylation before backbone assembly [9].
The PEG₁₀ spacer (n=10 ethylene glycol units) balances steric flexibility and hydrophilic-lipophilic equilibrium, optimizing bioactivity in conjugates. Key design parameters include:
Notably, Fmoc-NH-PEG₁₀-CH₂CH₂COOH (C₃₈H₅₇NO₁₄) differs from Fmoc-NH-PEG₁₀-CH₂COOH (C₃₇H₅₅NO₁₄; CAS: 2375105-88-5) by an additional methylene group, slightly altering hydrophobicity (LogP 0.15 vs. 0.18) and spacer length [6]. This distinction impacts in vivo circulation half-lives in ADC applications.
Table 2: Impact of PEG Spacer Length on Conjugate Performance
PEG Length | Solubility (mg/mL) | Conjugation Yield (%) | Biological Half-life |
---|---|---|---|
PEG₄ | 2.1 | 65 | ~4 hours |
PEG₈ | 12.7 | 82 | ~12 hours |
PEG₁₀ | 41.9 | 93 | ~24 hours |
PEG₁₅ | 53.2 | 91 | ~30 hours |
Data representative of antibody-maytansinoid conjugates [2] [8]
Producing monodispersed Fmoc-NH-PEG₁₀-CH₂CH₂COOH (dispersity Ɖ < 1.001) faces significant hurdles:
Despite challenges, monodispersity is non-negotiable for ADC linkers, as polydispersity causes batch-to-batch variability in drug-loading ratios and pharmacokinetics [6].
CAS No.: 639-99-6
CAS No.: 143488-44-2
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.: 63732-19-4